(4R)-3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

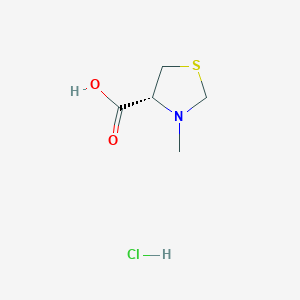

(4R)-3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride is a chiral compound featuring a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4R)-3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method starts with the reaction of L-cysteine with methyl acrylate under acidic conditions to form the thiazolidine ring. The reaction is usually carried out in a solvent like ethanol at a temperature range of 50-70°C. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production often scales up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors may be used to maintain consistent reaction conditions and improve efficiency. The use of biocatalysts can also be explored to enhance the stereoselectivity and reduce the environmental impact of the synthesis process .

Types of Reactions:

Oxidation: The thiazolidine ring can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used for reduction.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazolidine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Synthesis of Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of various optically active pharmaceuticals. Its production process involves the asymmetric hydrolysis of 1,3-thiazolidine-4-carboxylic acid amides, which can be achieved using microbial enzymes. This method is advantageous due to its efficiency and cost-effectiveness, allowing for the production of high-purity compounds with reduced environmental impact .

1.2 Antimicrobial Activity

Research has demonstrated that derivatives of thiazolidine compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain derivatives possess minimum inhibitory concentrations (MIC) effective against various Gram-positive bacteria, suggesting that (4R)-3-methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride could be explored further for its potential in developing new antimicrobial agents .

Agricultural Applications

2.1 Enhancement of Plant Growth

Recent studies have explored the use of this compound in agricultural settings, particularly in improving the growth and yield of olive trees under stress conditions. The compound was tested alongside chitosan nanoparticles to enhance vegetative growth and fruit quality. Results indicated significant improvements in both growth metrics and oil quality, showcasing its potential as a biostimulant in agriculture .

Chemical Synthesis Applications

3.1 Reactivity in Organic Synthesis

The compound has been investigated for its reactivity towards various organic substrates, facilitating the synthesis of complex molecules. For example, reactions involving (4R)-3-methyl-1,3-thiazolidine-4-carboxylic acid with salicylaldehyde-derived alkynes have yielded interesting products, reinforcing its utility in synthetic organic chemistry .

Case Studies

Mecanismo De Acción

The mechanism of action of (4R)-3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific application .

Comparación Con Compuestos Similares

(4S)-3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride: The enantiomer of the compound, which may have different biological activities.

Thiazolidine-4-carboxylic acid: Lacks the methyl group, leading to different reactivity and applications.

2-Methylthiazolidine-4-carboxylic acid: Similar structure but with a different substitution pattern, affecting its chemical properties and uses.

Uniqueness: (4R)-3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets.

Actividad Biológica

(4R)-3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride is a compound belonging to the thiazolidine family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological properties, including antioxidant, antimicrobial, and potential therapeutic effects.

The synthesis of thiazolidine derivatives typically involves the reaction of L-cysteine with aldehydes under controlled conditions. For this compound, the synthesis pathway often includes:

- Condensation Reaction : L-cysteine reacts with formaldehyde to form thiazolidine.

- Carboxylation : The introduction of a carboxylic acid group at the fourth position enhances biological activity.

The purity and structural confirmation of synthesized compounds are usually validated through techniques such as NMR spectroscopy and TLC.

Antioxidant Activity

Research indicates that thiazolidine derivatives exhibit significant antioxidant properties. For example, studies have shown that certain derivatives can effectively scavenge free radicals, with IC50 values indicating their potency:

| Compound | IC50 Value (µM) | Assay Type |

|---|---|---|

| 3c | 16.5 ± 0.37 | DPPH Free Radical Scavenging |

| 3d | 18.17 | DPPH Free Radical Scavenging |

Molecular docking studies suggest that these compounds interact favorably with biological targets through hydrogen bonding and hydrophobic interactions, indicating potential for therapeutic applications in oxidative stress-related disorders .

Antimicrobial Activity

Thiazolidine derivatives have demonstrated promising antimicrobial effects against various pathogens. A study highlighted the antibacterial and antifungal properties of thiazolidinones, suggesting their utility in treating infections caused by resistant strains . The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Cytotoxic Effects and Cellular Impact

Recent investigations into the cytotoxic effects of this compound revealed its potential to induce autophagy and mitochondrial damage in specific cell types. For instance, exposure to this compound in Sertoli cells led to mitochondrial degeneration characterized by swelling and cristae loss . This raises concerns regarding its safety profile but also highlights its potential as a therapeutic agent in controlled doses.

Case Studies

- Zebrafish Model Study : A study assessed the impact of thiazolidinone on zebrafish testicular tissue, revealing ultrastructural changes such as mitochondrial degeneration and autophagic vacuoles at varying concentrations. These findings suggest potential developmental toxicity that warrants further investigation .

- Animal Studies : Animal models have demonstrated the protective effects of thiazolidine derivatives against liver toxicity, reinforcing their role as antioxidants in vivo. The combination of thiazolidine with folic acid has shown synergistic effects in reducing oxidative damage .

Propiedades

IUPAC Name |

(4R)-3-methyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S.ClH/c1-6-3-9-2-4(6)5(7)8;/h4H,2-3H2,1H3,(H,7,8);1H/t4-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCOYPGXPMAKOU-WCCKRBBISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CSCC1C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CSC[C@H]1C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.